Ethyl (3,4-dimethylpyridin-2-YL)acetate
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Overview
Description
Ethyl (3,4-dimethylpyridin-2-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,4-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl (3,4-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (3,4-dimethylpyridin-2-YL)acetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Ethyl (3,4-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active 3,4-dimethylpyridine-2-carboxylic acid, which can then interact with various metabolic pathways . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl (3,4-dimethylpyridin-2-YL)acetate can be compared with other esters and pyridine derivatives. Similar compounds include:
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Mthis compound: A closely related ester with similar properties but different molecular weight and boiling point.
3,4-Dimethylpyridine-2-carboxylic acid: The parent acid of the ester, used in various chemical syntheses.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-9(3)8(2)5-6-12-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
AGAPVTAYHRBUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1C)C |
Origin of Product |
United States |
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